![molecular formula C13H9BrClNO2 B13910294 2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine](/img/structure/B13910294.png)
2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine is a complex organic compound that features a unique combination of bromine, chlorine, and dioxole functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine typically involves multi-step organic reactions. One common method includes the bromination of 2-methylbenzo[d][1,3]dioxole followed by chlorination of the pyridine ring. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like iron(III) chloride or aluminum chloride to facilitate the halogenation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the final product .
化学反応の分析
Types of Reactions
2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or liquid crystals.
作用機序
The mechanism of action of 2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 2-(4-Chloro-2-methylbenzo[d][1,3]dioxol-2-yl)-5-bromopyridine
- 2-(4-Fluoro-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine
- 2-(4-Iodo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine
Uniqueness
2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine is unique due to its specific combination of bromine and chlorine atoms, which can influence its reactivity and biological activity.
特性
分子式 |
C13H9BrClNO2 |
|---|---|
分子量 |
326.57 g/mol |
IUPAC名 |
2-(4-bromo-2-methyl-1,3-benzodioxol-2-yl)-5-chloropyridine |
InChI |
InChI=1S/C13H9BrClNO2/c1-13(11-6-5-8(15)7-16-11)17-10-4-2-3-9(14)12(10)18-13/h2-7H,1H3 |
InChIキー |
APKABHVDPKOXLN-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2=C(O1)C(=CC=C2)Br)C3=NC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


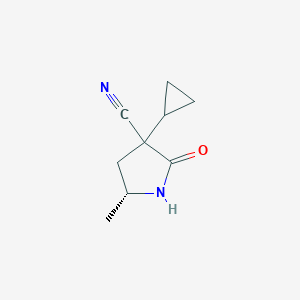
![Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910224.png)
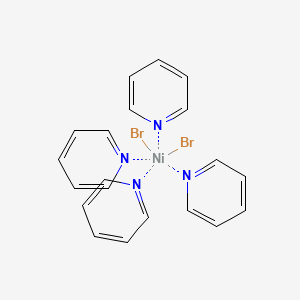
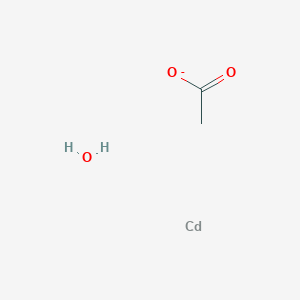
![[(5S,7R)-3-methoxy-1-adamantyl]methanol](/img/structure/B13910237.png)
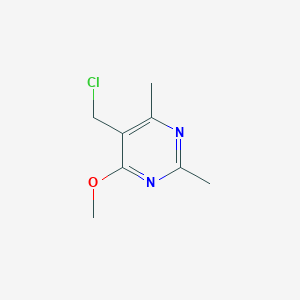
![methyl (Z)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B13910245.png)
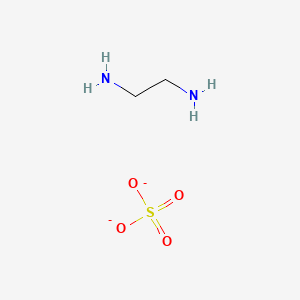

![1-[(E)-[(1S,2R,4R,7E,11S)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-8-yl]methylideneamino]-3-(4-methylphenyl)urea](/img/structure/B13910276.png)
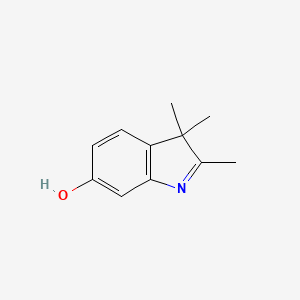
![2-Bromo-7-chloro-9,9'-spirobi[fluorene]](/img/structure/B13910278.png)

![Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride](/img/structure/B13910289.png)
